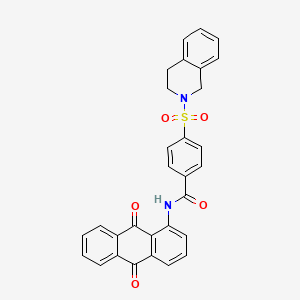
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound with potential applications in multiple fields such as medicinal chemistry, material science, and biochemical research. The compound’s unique structural features and functional groups make it a valuable subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of this compound typically begins with the preparation of 3,4-dihydroisoquinoline, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: : Concurrently, anthracene undergoes oxidation to form 9,10-dioxo-9,10-dihydroanthracene, which is subsequently coupled with benzoyl chloride to form the desired amide.
Final Coupling Reaction: : The final step involves the coupling of these two intermediates under appropriate conditions, typically in the presence of a base and a catalyst to facilitate the formation of the final product.
Industrial Production Methods: For industrial production, optimization of the reaction conditions is crucial. High-yield synthesis can be achieved by using large-scale reactors and ensuring controlled reaction environments to maintain consistency and purity. Typically, the use of advanced catalytic systems and continuous flow reactors helps streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the anthracene moiety, forming various oxidized derivatives.
Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfides, changing the compound's properties.
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ in acidic or basic media.
Reduction: : Hydrogenation over Pd/C or LiAlH₄.
Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: Depending on the reaction, the major products can vary from oxidized anthracene derivatives to sulfides and substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand or intermediate in catalytic cycles.
Material Science: : Potential use in organic electronics due to its stable aromatic structure.
Biology and Medicine
Drug Development: : Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Biochemical Probes: : Used in studying enzyme activities and protein interactions.
Industry
Dye Production: : Its aromatic structure makes it a candidate for the synthesis of dyes.
Polymer Science: : Utilized in the development of novel polymer materials with unique properties.
Mechanism of Action
The compound interacts with molecular targets such as proteins and nucleic acids. It can inhibit specific enzymes by binding to their active sites or intercalate into DNA, disrupting its replication and transcription. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Lacks the anthracene moiety, affecting its biological activity.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: : Does not have the sulfonyl-isoquinoline group, which impacts its interaction with biological targets.
Uniqueness: What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide apart is the presence of both the sulfonyl-isoquinoline and anthracene moieties, providing a unique combination of electronic and steric properties that enhance its potential as a versatile compound in various applications.
Hope this covers the spectrum of this compound for you! Any further details you want to dive into?
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O5S/c33-28-23-8-3-4-9-24(23)29(34)27-25(28)10-5-11-26(27)31-30(35)20-12-14-22(15-13-20)38(36,37)32-17-16-19-6-1-2-7-21(19)18-32/h1-15H,16-18H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADDFPRHLNNLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
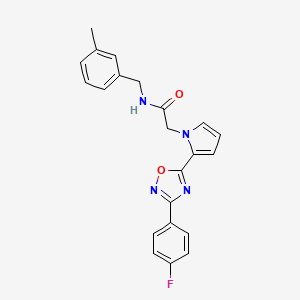
![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2970459.png)
![3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2970460.png)
![{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970462.png)

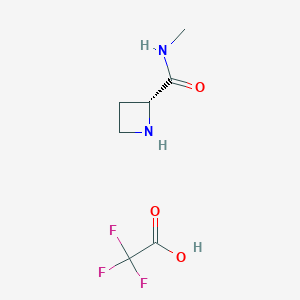
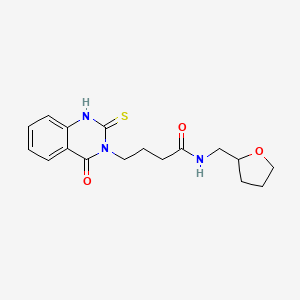
![4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2970468.png)
![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)
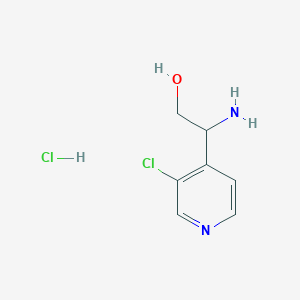
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)
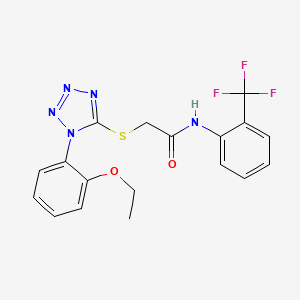
![N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970480.png)
